Counterion-Dependent Elevation of Main Phase Transition Temperature (Tₘ) in Vesicular Systems
In aqueous vesicle dispersions at 1.0 mM total surfactant concentration, the chloride salt (DODAC) exhibits a significantly elevated main gel-to-fluid phase transition temperature (Tₘ) compared to the bromide analog (DODAB). Differential Scanning Calorimetry (DSC) analysis establishes the Tₘ for DODAC at 49 °C, whereas DODAB displays a Tₘ of 45 °C [1]. This 4 °C difference is attributed to the differing affinity and binding specificity of the chloride versus bromide counterions at the vesicle interface [1]. Additionally, mixed DODAB/DODAC systems exhibit a sigmoidal increase in Tₘ from 45.8 °C to 48.9 °C as the DODAC molar fraction increases from 0 to 1 [1]. The bromide salt exhibits additional pre- and post-transition peaks that are inhibited in the chloride formulation [1].
| Evidence Dimension | Main Phase Transition Temperature (Tₘ) |
|---|---|
| Target Compound Data | 49 °C (Neat DODAC vesicles, 1.0 mM in water) |
| Comparator Or Baseline | 45 °C (Neat DODAB vesicles, 1.0 mM in water) |
| Quantified Difference | +4 °C (Tₘ shift) / +3.1 °C at x(DODAC)=1.0 |
| Conditions | Differential Scanning Calorimetry (DSC), 1.0 mM total surfactant concentration in water |
Why This Matters
This thermal shift directly impacts formulation stability and shelf-life: the chloride salt maintains a more rigid gel phase over a broader temperature range, reducing unintended vesicle fusion or leakage during storage and handling relative to the bromide analog.
- [1] Feitosa, E., et al. (2008). The role of counterion on the thermotropic phase behavior of DODAB and DODAC vesicles. Chemistry and Physics of Lipids, 156(1-2), 13-16. DOI: 10.1016/j.chemphyslip.2008.08.001 View Source
